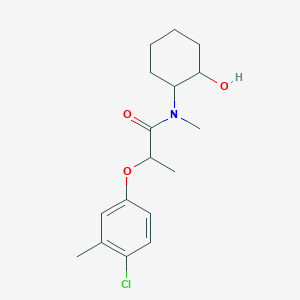![molecular formula C18H20N2O3 B5290818 1-[2-(1-Hydroxyethyl)benzimidazol-1-yl]-3-phenoxypropan-2-ol](/img/structure/B5290818.png)
1-[2-(1-Hydroxyethyl)benzimidazol-1-yl]-3-phenoxypropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1-Hydroxyethyl)benzimidazol-1-yl]-3-phenoxypropan-2-ol is a complex organic compound that features a benzimidazole ring, a hydroxyethyl group, and a phenoxypropanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-Hydroxyethyl)benzimidazol-1-yl]-3-phenoxypropan-2-ol typically involves the condensation of 2-(1-hydroxyethyl)benzimidazole with 3-phenoxypropan-2-ol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available precursors. The process includes the preparation of 2-(1-hydroxyethyl)benzimidazole, followed by its reaction with 3-phenoxypropan-2-ol under optimized conditions to achieve large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(1-Hydroxyethyl)benzimidazol-1-yl]-3-phenoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a reduced benzimidazole derivative.
Substitution: Formation of various substituted phenoxy derivatives.
Applications De Recherche Scientifique
1-[2-(1-Hydroxyethyl)benzimidazol-1-yl]-3-phenoxypropan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[2-(1-Hydroxyethyl)benzimidazol-1-yl]-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, while the phenoxypropanol moiety can contribute to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Hydroxyethyl)benzimidazole
- 1-(1H-Benzimidazol-2-yl)ethanol
- 2-(1-Hydroxyethyl)benzimidazole derivatives
Uniqueness
1-[2-(1-Hydroxyethyl)benzimidazol-1-yl]-3-phenoxypropan-2-ol is unique due to its combination of a benzimidazole ring, hydroxyethyl group, and phenoxypropanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-[2-(1-hydroxyethyl)benzimidazol-1-yl]-3-phenoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13(21)18-19-16-9-5-6-10-17(16)20(18)11-14(22)12-23-15-7-3-2-4-8-15/h2-10,13-14,21-22H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKCJBGQQFMWLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(4-methoxyphenyl)propyl]-6-(tetrahydro-2H-pyran-3-ylamino)nicotinamide](/img/structure/B5290736.png)
![methyl 2-[3-hydroxy-4-(4-methoxybenzoyl)-2-oxo-5-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5290739.png)
![4-[2-(acetylamino)-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5290749.png)
![3-methyl-N-{2-[1-(3,3,3-trifluoropropyl)piperidin-3-yl]ethyl}but-2-enamide](/img/structure/B5290750.png)
![(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enenitrile](/img/structure/B5290763.png)
![[3-Ethyl-1-(1-methyl-6-propylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B5290766.png)
![2-morpholin-4-yl-N-[(2-phenoxypyridin-3-yl)methyl]butanamide](/img/structure/B5290767.png)

![N-[4-(butan-2-yl)phenyl]-2-iodobenzamide](/img/structure/B5290784.png)
![4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5290791.png)
![7-acetyl-N-(2-propoxyethyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5290794.png)
![benzyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate](/img/structure/B5290802.png)

![4-[[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]amino]phenol;hydrochloride](/img/structure/B5290831.png)
